2,4-Cholestadiene
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Overview
Description
2,4-Cholestadiene: is a chiral molecule derived from cholestanes, which are steroidal compounds. Cholestanes have a saturated steroid nucleus, and when a double bond is introduced, they become cholestenes. . Its IUPAC name is (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-6-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .
Preparation Methods
Synthesis:: Cholestadienes can be synthetically prepared to mimic cholesterol, which plays essential roles in bioorganic and medicinal chemistry. One notable derivative is 3β-amino-5-cholestene , which has applications in siRNA transportation, DNA transfection enhancement, and potential tumor targeting. Researchers often synthesize 3β-amino-5-cholestene from cholesterol .
Chemical Reactions Analysis
Reactivity:: 2,4-Cholestadiene can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include functionalized derivatives of cholestadiene.
Scientific Research Applications
Mechanism of Action
Uniqueness:: 2,4-Cholestadiene’s uniqueness lies in its specific arrangement of double bonds within the steroidal framework. It differs from other cholestenes and cholestanes due to the placement of these double bonds.
Comparison with Similar Compounds
- Fusidic Acid
- Lanosterol
- Stigmasterol
Properties
Molecular Formula |
C27H44 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11,19-20,22-25H,8-10,12-18H2,1-5H3 |
InChI Key |
BDJOURVDARTIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC=CCC34C)C |
Origin of Product |
United States |
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